4,5-Difluoro-3-(4-fluorobutoxy)phenylZinc bromide
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Overview
Description
4,5-Difluoro-3-(4-fluorobutoxy)phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc compound widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, such as the Negishi coupling, where it serves as a nucleophilic partner to form carbon-carbon bonds. The presence of fluorine atoms in its structure enhances its reactivity and stability, making it a useful reagent in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-difluoro-3-(4-fluorobutoxy)phenylzinc bromide typically involves the reaction of 4,5-difluoro-3-(4-fluorobutoxy)phenyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
4,5-Difluoro-3-(4-fluorobutoxy)phenyl bromide+Zn→4,5-Difluoro-3-(4-fluorobutoxy)phenylzinc bromide
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized conditions to ensure high yield and purity. Large-scale reactors and automated systems are employed to maintain consistent reaction conditions. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
4,5-Difluoro-3-(4-fluorobutoxy)phenylzinc bromide undergoes various types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the zinc atom is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in cross-coupling reactions like Negishi coupling, where it reacts with organic halides to form carbon-carbon bonds.
Common Reagents and Conditions
Reagents: Common reagents used with this compound include organic halides, palladium catalysts, and bases.
Conditions: Reactions are typically carried out under inert atmospheres (e.g., nitrogen or argon) and at controlled temperatures to ensure optimal reactivity and selectivity.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. In cross-coupling reactions, the primary products are often complex organic molecules with new carbon-carbon bonds.
Scientific Research Applications
4,5-Difluoro-3-(4-fluorobutoxy)phenylzinc bromide has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Researchers use it to modify biomolecules and study their interactions and functions.
Medicine: It plays a role in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 4,5-difluoro-3-(4-fluorobutoxy)phenylzinc bromide exerts its effects involves the transfer of the phenylzinc moiety to an electrophilic partner in a reaction. The zinc atom acts as a nucleophile, facilitating the formation of new carbon-carbon bonds. The presence of fluorine atoms enhances the compound’s reactivity and stability, making it an effective reagent in various chemical transformations.
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-4-[(4-morpholino)methyl]phenylzinc bromide
- 3,4-Difluorophenylmagnesium bromide
- 4-[(4-Morpholino)methyl]phenylzinc iodide
Uniqueness
4,5-Difluoro-3-(4-fluorobutoxy)phenylzinc bromide is unique due to the presence of multiple fluorine atoms, which enhance its reactivity and stability. This makes it particularly valuable in reactions requiring high selectivity and efficiency. Compared to similar compounds, it offers distinct advantages in terms of reactivity and the ability to form stable intermediates.
Properties
Molecular Formula |
C10H10BrF3OZn |
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Molecular Weight |
348.5 g/mol |
IUPAC Name |
bromozinc(1+);1,2-difluoro-3-(4-fluorobutoxy)benzene-5-ide |
InChI |
InChI=1S/C10H10F3O.BrH.Zn/c11-6-1-2-7-14-9-5-3-4-8(12)10(9)13;;/h4-5H,1-2,6-7H2;1H;/q-1;;+2/p-1 |
InChI Key |
YXWVAVYYZREWLY-UHFFFAOYSA-M |
Canonical SMILES |
C1=[C-]C=C(C(=C1OCCCCF)F)F.[Zn+]Br |
Origin of Product |
United States |
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